Deltarasin
Vue d'ensemble
Description
Deltarasin is a small molecular inhibitor of KRAS-PDEδ interaction with a Kd of 38 nM for binding to purified PDEδ .
Synthesis Analysis
Deltarasin is an inhibitor of KRAS-PDEδ interaction with a Kd of 38 nM for binding to purified PDEδ . It is available for research use and is not sold to patients .Molecular Structure Analysis
The crystal structure of Deltarasin in complex with PDE6D has been determined . It binds to the farnesyl-binding pocket of the enzyme .Chemical Reactions Analysis
Deltarasin inhibits the interaction of RAS with PDEδ with a Kd of 41 nM . It suppresses the proliferation of human pancreatic ductal adenocarcinoma cells that are dependent on oncogenic KRAS .Physical And Chemical Properties Analysis
Deltarasin is a solid with a molecular weight of 603.75 and a molecular formula of C40H37N5O . It is soluble in DMSO .Applications De Recherche Scientifique
Inhibition of KRAS-Dependent Lung Cancer Cell Growth : Deltarasin inhibits KRAS–PDEδ interactions, impairing cell growth and KRAS activity in lung cancer cells. It induces apoptosis and autophagy, with its anti-cancer activity enhanced by blocking autophagy and inhibited when combined with antioxidants (Leung et al., 2018).
Identification of Pyrazolopyridazinones as PDEδ Inhibitors : Deltarasin binds to the prenyl-binding pocket of PDEδ, affecting KRas-dependent pancreatic adenocarcinoma cell lines. New PDEδ inhibitors with less cytotoxicity than Deltarasin have been identified (Papke et al., 2016).
New Approach for Blocking KRAS : Deltarasin disrupts KRAS signaling through targeting PDEδ. It redistributes KRAS in the plasma membrane, leading to reduced cell proliferation and increased cell death in certain pancreatic adenocarcinoma cell lines (Tse, 2013).
Molecular Mechanism of KRas4B-PDEδ Complex Inhibition : Deltarasin binds to the prenyl-binding pocket of PDEδ, affecting the formation of KRas4B-PDEδ complexes in different cancer cell lines. It shows higher affinity for PDEδ than farnesylated HVR, providing insight into its inhibitory effects (Bello et al., 2019).
Role in Malignant Pleural Effusion Formation : KRAS mutations, targeted by Deltarasin, are significant in inducing malignant pleural effusion (MPE). Deltarasin shows effectiveness against experimental mouse models of MPE (Agalioti et al., 2017).
Therapeutic Target for Hepatocellular Carcinoma : KRAS, targeted by Deltarasin, plays a role in hepatocellular carcinoma (HCC) progression and resistance to treatment. Inhibition of KRAS may provide a new therapeutic strategy for HCC (Dietrich et al., 2017).
Potentiation of KRAS Blockade in Vivo : KRAS-mutant tumor cells respond to Deltarasin due to its impact on host myeloid cells via chemokine signaling. This suggests the need for in vivo systems for anti-KRAS drug screening and indicates potential for interleukin-1β blockade in KRAS-mutant cancers (Arendt et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
1-benzyl-2-[4-[(2S)-2-(2-phenylbenzimidazol-1-yl)-2-piperidin-4-ylethoxy]phenyl]benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H37N5O/c1-3-11-29(12-4-1)27-44-36-17-9-7-15-34(36)42-39(44)32-19-21-33(22-20-32)46-28-38(30-23-25-41-26-24-30)45-37-18-10-8-16-35(37)43-40(45)31-13-5-2-6-14-31/h1-22,30,38,41H,23-28H2/t38-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZKEDSUXKTTTC-KXQOOQHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1[C@@H](COC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)N6C7=CC=CC=C7N=C6C8=CC=CC=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H37N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deltarasin |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.